
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound with a complex structure, featuring a benzofuran core substituted with a cyanomethoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of the cyanomethoxy group and the esterification of the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis and Research Applications
1. Organic Synthesis:
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a versatile building block in organic synthesis. Its complex structure allows it to act as an intermediate in the creation of more intricate organic molecules. This property is crucial for developing new materials with specific functionalities in both academic and industrial settings.
2. Material Science:
The compound is explored for its potential use in developing specialty chemicals and advanced materials. Its unique chemical properties enable researchers to tailor materials for specific applications, such as coatings, adhesives, and electronic components.
1. Anticancer Properties:
Recent studies have investigated the anticancer potential of this compound. In vitro tests have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells. The mechanism of action appears to involve apoptosis induction, making this compound a candidate for further therapeutic exploration .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Anticancer Activity Assessment
A study assessed the cytotoxic effects of several benzofuran derivatives on different cancer cell lines using MTT assays. The results indicated that this compound derivatives showed varying levels of cytotoxicity, with some compounds achieving IC50 values below 20 µM against K562 cells. This suggests promising anticancer activity worth exploring further .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | K562 | 15 |
Compound B | PC3 | 25 |
Compound C | SW620 | >100 |
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial effectiveness of this compound was tested against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus at concentrations of 600 µg/ml, indicating its potential as an antimicrobial agent .
Bacterial Strain | Concentration (µg/ml) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 600 | 15 |
Escherichia coli | 600 | 0 |
Bacillus subtilis | 600 | 12 |
Mechanism of Action
The mechanism of action of Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzofuran core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
- Methyl 5-(dimethylamino)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-(methoxy)-2-methyl-1-benzofuran-3-carboxylate
- Methyl 5-(ethoxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness: Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to the presence of the cyanomethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Synthesis
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the cyanomethoxy group enhances its reactivity and biological profile. The synthesis typically involves multi-step organic reactions starting from readily available precursors, including:
- Formation of the Benzofuran Core : A cyclization reaction using phenol derivatives and appropriate alkynes or alkenes.
- Introduction of the Cyanomethoxy Group : This is achieved through nucleophilic substitution reactions.
- Esterification : Finalizing the compound by esterifying the carboxylic acid group with methanol in the presence of a catalyst.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has been tested against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungi : Various yeast strains.
In vitro assays demonstrate that this compound exhibits significant activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- PC3 (prostate cancer)
- SW620 (colorectal cancer)
- Caki-1 (renal cell carcinoma)
MTT assays indicate that this compound effectively reduces cell viability in a dose-dependent manner, with IC50 values ranging from 10 µM to 40 µM across different cell lines .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds within the benzofuran class. Below is a comparison table summarizing key features:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
This compound | Yes | Yes | Unique cyanomethoxy group |
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | Moderate | Moderate | Similar structure but different substituents |
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate | Limited | Limited | Bromine substitution affects reactivity |
Case Studies
Several case studies have demonstrated the potential of this compound as a lead compound for drug development. For instance:
- Study on Antimicrobial Efficacy : A study published in Molecules reported that this compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics .
- Cancer Cell Line Research : Research conducted at various universities revealed promising results in reducing tumor growth in animal models when treated with this compound .
Properties
IUPAC Name |
methyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-12(13(15)16-2)10-7-9(17-6-5-14)3-4-11(10)18-8/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFXCKONNIOABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.